

Avanbulin kinetochore microtubule occupancy assay trouble

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avanbulin

CAS No.: 798577-91-0

[Get Quote](#)

Cat. No.: S548169

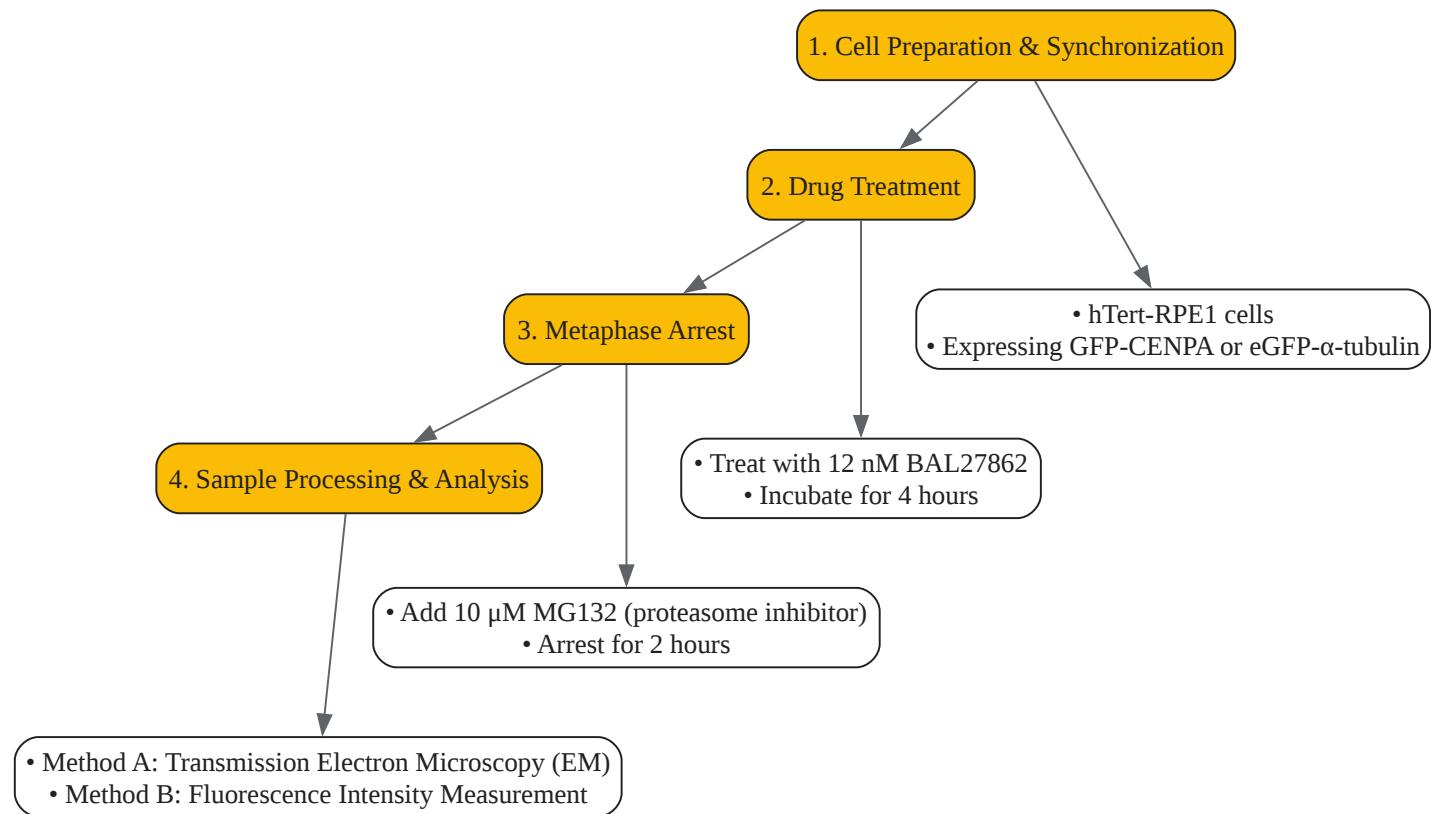
Avanbulin (BAL27862) Key Experimental Parameters

The table below summarizes the core parameters for using **avanbulin** in KT-MT occupancy assays, as established in the literature.

Parameter	Specification / Recommended Use	Source / Context
Working Concentration	12 nM (sub-cytotoxic, reduces occupancy by ~35%)	[1]
Incubation Time	4 hours	[1]
Cell Line Used	hTert-RPE1 (human retina pigment epithelial)	[1]
Tubulin Binding Site	Colchicine site	[2] [3]
Primary Cellular Effect	Reduces KT-MT occupancy without causing massive MT detachment or severe spindle defects.	[1]
Key Experimental Readout	Reduction in inter-kinetochore stretching; increased incidence of lagging chromosomes during anaphase.	[1]

Detailed Experimental Protocol

The following workflow is adapted from a key study that successfully used BAL27862 to investigate KT-MT occupancy [1].



Click to download full resolution via product page

Step 1: Cell Preparation & Synchronization

- Use hTert-RPE1 cells (a non-cancerous human cell line ideal for mitosis studies) stably expressing a kinetochore or tubulin marker (e.g., GFP-CENPA to mark centromeres or eGFP- α -tubulin) [1].

Step 2: Drug Treatment

- Treat cells with a **12 nM** concentration of **avanbulin** (BAL27862) for **4 hours**. This low, sub-cytotoxic dose is critical for partially reducing MT occupancy without causing widespread detachment [1].
- A DMSO control must be included in parallel.

Step 3: Metaphase Arrest

- To analyze metaphase kinetochores, add a proteasome inhibitor like **MG132 (10 µM)** for the final **2 hours** of the 4-hour drug treatment to arrest cells in metaphase [1].

Step 4: Sample Processing & Analysis

You have two primary methods for quantifying KT-MT occupancy:

- **Method A: Transmission Electron Microscopy (EM)** - This is the gold standard. Process and section cells for EM. Identify kinetochores in metaphase plates and count the number of microtubules in the kinetochore fibre [1].
- **Method B: Fluorescence Intensity Measurement** - A more accessible, indirect method. Fix cells and immunostain for CENPA (if not using a live-cell marker). Image using fluorescence microscopy and measure the fluorescence intensity of the KT-proximal part of the microtubule fibres (e.g., within 400 nm of the CENPA centroid) using analysis software like MATLAB or ImageJ [1].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter, based on the characterized effects of **avanbulin**.

Problem	Potential Cause	Solution / Verification
No change in KT-MT occupancy	Concentration too low; incubation time too short.	Confirm drug activity and concentration. Ensure 4-hour incubation at 12 nM is precisely followed [1].
Excessive MT detachment / spindle collapse	Concentration too high.	Titrate the drug. 12 nM is a sub-cytotoxic dose; higher doses can cause more severe phenotypes [3] [1].
Reduced inter-KT distance	This is an expected outcome , not a problem. It confirms the drug's efficacy.	Verify using the assay. Measure the distance between sister kinetochores; a significant reduction confirms successful tension loss due to lower MT occupancy [1].

Problem	Potential Cause	Solution / Verification
High background of unattached KTs	Over-treatment or incorrect cell system.	Use the recommended low dose (12 nM). Unlike nocodazole, BAL27862 at this concentration reduces occupancy without creating unattached KTs, which is key for studying tension-specific effects [1].

Key Insights for Your Research

Avanbulin is a particularly useful tool because, at low nanomolar concentrations, it **reduces KT-MT occupancy without generating unattached kinetochores** [1]. This allows researchers to specifically dissect the role of microtubule *number* and the resulting mechanical tension, separate from the effects of the spindle assembly checkpoint (SAC) activation caused by unattached KTs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Complete microtubule–kinetochore occupancy favours the ... [nature.com]
2. The microtubule-targeted agent lisavanbulin (BAL101553 ... [pmc.ncbi.nlm.nih.gov]
3. Avanbulin (BAL27862) | Tubulin Assembly Inhibitor [medchemexpress.com]

To cite this document: Smolecule. [Avanbulin kinetochore microtubule occupancy assay trouble].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548169#avanbulin-kinetochore-microtubule-occupancy-assay-trouble>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com